Nitromethan-13C

Übersicht

Beschreibung

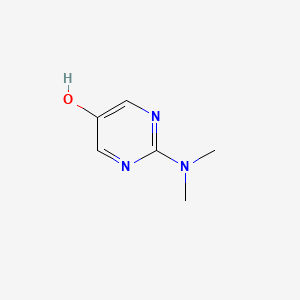

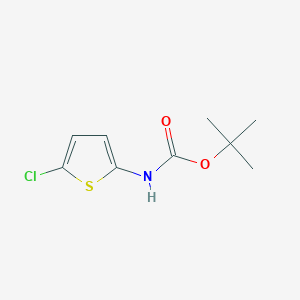

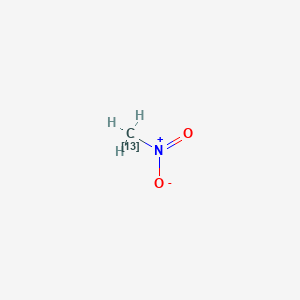

Nitromethane-13C is a stable isotope of Nitromethane with a molecular formula of 13CH3NO2 . It has a molecular weight of 62.03 .

Molecular Structure Analysis

The molecular structure of Nitromethane-13C is represented by the formula 13CH3NO2 . The molecule consists of a carbon-13 atom bonded to three hydrogen atoms and a nitro group (NO2).

Physical And Chemical Properties Analysis

Nitromethane-13C is a liquid at room temperature with a boiling point of 101 °C . It has a density of 1.145 g/mL at 25 °C . The compound is characterized by a mass shift of M+1 .

Wissenschaftliche Forschungsanwendungen

Kernmagnetische Resonanz (NMR)-Spektroskopie

Nitromethan-13C: wird in der NMR-Spektroskopie verwendet, um detaillierte Informationen über die Struktur, Dynamik, den Reaktionszustand und das chemische Umfeld von Molekülen zu erhalten. Es ist besonders nützlich für 13C-13C und 13C-1H statistische Korrelationen in 1D 13C und 1H NMR-Spektren, die die Auflösung und Empfindlichkeit von NMR-Experimenten verbessern können, insbesondere für komplexe Moleküle .

Metabolomik-Forschung

In der Metabolomik kann This compound verwendet werden, um metabolische Veränderungen in Organismen zu verfolgen, indem das Schicksal von 13C-markierten Substraten durch Stoffwechselwege beobachtet wird. Diese Anwendung ist entscheidend für das Verständnis von Krankheitsmechanismen, die Entdeckung von Biomarkern und die Bewertung des Arzneimittelstoffwechsels .

Proteinstruktur-Analyse

Für die Proteinstruktur-Bestimmung kann This compound in Proteine eingebaut werden, um die vollständige Zuordnung von Proteinstrukturen mithilfe von 13C-detektierten multinuklearen Experimenten zu erleichtern. Diese Methode liefert einzigartige Informationen, die für die Untersuchung einer Vielzahl verschiedener biomolekularer Systeme relevant sind .

Safety and Hazards

Nitromethane-13C is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause harm to aquatic life . It is recommended to avoid breathing its vapors, mist, or gas and to ensure adequate ventilation when handling it . In case of fire, it is advised to use alcohol-resistant foam, carbon dioxide, dry chemical, or water spray to extinguish .

Wirkmechanismus

Target of Action

Nitromethane-13C is a stable isotope of Nitromethane, a simple organic compound with a chemical formula of CH3NO2 It’s known that nitromethane and its isotopes are often used as solvents, anesthetics, and fuel additives in various industrial applications .

Mode of Action

The specific mode of action of Nitromethane-13C is not well-studied. As an isotope, it behaves chemically identical to its non-isotopic counterpart, Nitromethane. Nitromethane is a polar liquid commonly used as a solvent in a variety of industrial applications . It’s also used as a fuel additive in certain racing fuels due to its ability to provide more oxygen to the combustion process .

Biochemical Pathways

Nitromethane-13c, like other stable isotopes, is often used in metabolic flux analysis studies . These studies use isotopically labeled compounds to trace the path of carbon through metabolic networks, providing valuable insights into metabolic regulation and network operation .

Pharmacokinetics

As a stable isotope, it’s expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to nitromethane . Nitromethane is a small, polar molecule and is likely to be well-absorbed and distributed throughout the body. As with all chemicals, the bioavailability of Nitromethane-13C would be influenced by factors such as route of administration, dose, and individual patient characteristics.

Result of Action

Nitromethane has been classified as possibly carcinogenic to humans (iarc group 2b) . This suggests that exposure to Nitromethane could potentially lead to harmful cellular changes.

Action Environment

The action, efficacy, and stability of Nitromethane-13C are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, Nitromethane is known to be a flammable liquid, and its reactivity can increase with temperature . Therefore, the storage and handling conditions of Nitromethane-13C would need to be carefully controlled to ensure its stability and safety.

Eigenschaften

IUPAC Name |

nitro(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGJENNIWJXYER-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452405 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.033 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32480-00-5 | |

| Record name | Nitromethane-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 32480-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Benzyloxy)carbonyl]leucyl-N~1~-[3-Fluoro-1-(4-Hydroxybenzyl)-2-Oxopropyl]leucinamide](/img/structure/B1600472.png)